molecular formula C12H15NO3 B8719328 5-(Methylamino)-5-oxo-3-phenylpentanoic acid

5-(Methylamino)-5-oxo-3-phenylpentanoic acid

Cat. No.: B8719328
M. Wt: 221.25 g/mol
InChI Key: SFKCXYACNRNCFE-UHFFFAOYSA-N
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Description

5-(Methylamino)-5-oxo-3-phenylpentanoic acid is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group attached to a butyric acid backbone, with a methylcarbamoyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylamino)-5-oxo-3-phenylpentanoic acid typically involves the reaction of 3-phenylbutyric acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: 5-(Methylamino)-5-oxo-3-phenylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Methylamino)-5-oxo-3-phenylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It finds applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-5-oxo-3-phenylpentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 4-(N-Methylcarbamoyl)-3-phenylpropionic acid
  • 4-(N-Methylcarbamoyl)-3-phenylvaleric acid
  • 4-(N-Methylcarbamoyl)-3-phenylhexanoic acid

Comparison: Compared to these similar compounds, 5-(Methylamino)-5-oxo-3-phenylpentanoic acid exhibits unique properties due to its specific molecular structure. The length of the carbon chain and the position of the functional groups can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-(methylamino)-5-oxo-3-phenylpentanoic acid

InChI

InChI=1S/C12H15NO3/c1-13-11(14)7-10(8-12(15)16)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)

InChI Key

SFKCXYACNRNCFE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-phenylglutaric anhydride (500 mg, 2.63 mmol) in THF was added to a mixture of methylamine hydrochloride (266 mg, 3.94 mmol) and triethylamine (1.1 mL, 0.80 g, 7.9 mmol) in 4.0 mL of THEF. After 1.5 h, additional methylamine hydrochloride (177 mg, 2.62 mmol) and triethylamine (0.36 mL, 0.26 g, 2.6 mmol) were added and stirring was continued overnight at room temperature. The reaction was partitioned between 50 mL of ethyl acetate and 25 mL of 2.0 N aqueous HCl. The aqueous layer was extracted with 2×25 mL of ethyl acetate. The combined ethyl acetate layers were washed with 50 mL of brine, dried over sodium sulfate, and evaporated to give 518 mg of the title compound as a white solid. 1NMR (400 MHz, CD3OD): δ 7.29-7.22 (m, 4H), 7.20-7.14 (m, 1H), 3.58 (tt, 1H, J=9, 7 Hz), 2.68 (dd, 1H, J=15, 7 Hz), 2.59 (dd, 1H, J=15, 9 Hz), 2.57 (s, 3H), 2.55 (dd, 1H, J=15, 7 Hz), 2.44 (dd, 1H, J=15, 9 Hz). Mass spectrum (NH3 /CI): m/z=222 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Two

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